N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory activities. This compound can be explored for similar therapeutic applications.
Agriculture: Thiadiazole derivatives have been investigated for their fungicidal and herbicidal properties. This compound may have potential as a pesticide or herbicide.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors and light-emitting diodes. This compound can be explored for similar applications in electronic materials.
Mechanism of Action
The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is not well-documented. thiadiazole derivatives are known to interact with various molecular targets and pathways:
Enzyme Inhibition: Thiadiazole derivatives can inhibit enzymes such as dihydrofolate reductase and tyrosine kinases.
DNA Intercalation: Some thiadiazole derivatives can intercalate into DNA, disrupting its function and leading to cell death.
Receptor Binding: Thiadiazole derivatives can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: A simpler derivative with similar biological activities.
N-(thiophen-2-yl)nicotinamide: A compound with fungicidal activity.
5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one: A compound with antimicrobial and antitumor properties.
Uniqueness
N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific structure, which combines the thiophene and thiadiazole rings with a propanamide group. This unique structure may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives.
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7(13)10-9-12-11-8(15-9)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDPYKAARAPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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